4-Fluoro-2-morpholinoaniline Dihydrochloride
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Overview
Description
4-Fluoro-2-morpholinoaniline Dihydrochloride is a chemical compound with the molecular formula C10H14Cl2FN2O. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom and a morpholine group. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-morpholinoaniline Dihydrochloride typically involves the substitution of morpholine on a fluorinated nitrobenzene derivative. One common method includes the following steps:
Substitution Reaction: Morpholine reacts with 1,2-difluoro-4-nitrobenzene under neat conditions to form 4-(2-fluoro-4-nitrophenyl)morpholine.
Reduction Reaction: The nitro group is then reduced using iron and ammonium chloride to yield 4-fluoro-2-morpholinoaniline.
Industrial Production Methods
Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-morpholinoaniline Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The fluorine atom or the morpholine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Iron, ammonium chloride, sodium borohydride.
Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Fluoro-2-morpholinoaniline Dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in antimicrobial and anticancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-2-morpholinoaniline Dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Similar structure but lacks the morpholine group.
2-Morpholinoaniline: Similar structure but lacks the fluorine atom.
4-Fluoro-3-morpholinoaniline: A positional isomer with the morpholine group at a different position on the aniline ring.
Uniqueness
4-Fluoro-2-morpholinoaniline Dihydrochloride is unique due to the presence of both the fluorine atom and the morpholine group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in various research and industrial applications, offering advantages such as increased stability, specific binding affinity, and unique reactivity patterns .
Properties
IUPAC Name |
4-fluoro-2-morpholin-4-ylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.2ClH/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13;;/h1-2,7H,3-6,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJVNAJSARCOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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